(4-Cyclopropyl-2-fluorophenyl)boronic acid
Overview
Description
(4-Cyclopropyl-2-fluorophenyl)boronic acid is a boronic acid derivative with the chemical formula C9H10BFO2. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of (4-Cyclopropyl-2-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . The compound’s action results in the formation of a new carbon–carbon bond, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its impact on bioavailability would depend on the specific context of its use, such as the reaction conditions and the presence of other compounds.
Result of Action
The molecular effect of this compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the reaction conditions . For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Biochemical Analysis
Biochemical Properties
(4-Cyclopropyl-2-fluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes such as palladium complexes, facilitating the transmetalation process essential for the coupling reaction . Additionally, this compound can interact with proteins and other biomolecules, potentially influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular function . The impact on cell signaling pathways can result in altered gene expression, affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmospheric conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects and the specific dosage ranges that result in toxicity need to be carefully studied to determine safe and effective usage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The specific enzymes and cofactors involved in its metabolic pathways need to be identified to understand its full impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Understanding these interactions is essential for determining the bioavailability and efficacy of this compound in biological systems.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyclopropyl-2-fluorophenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyl-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester or alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Boronate esters or alcohols.
Scientific Research Applications
(4-Cyclopropyl-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the cyclopropyl group.
3-Chloro-4-fluorophenylboronic acid: Contains a chlorine atom in addition to the fluorine atom.
2-Fluorophenylboronic acid: Fluorine atom is positioned ortho to the boronic acid group.
Uniqueness
(4-Cyclopropyl-2-fluorophenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
(4-cyclopropyl-2-fluorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSYHXSERFSUAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CC2)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225175-39-1 | |
Record name | (4-cyclopropyl-2-fluorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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